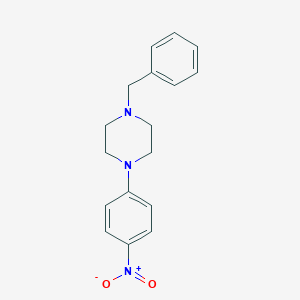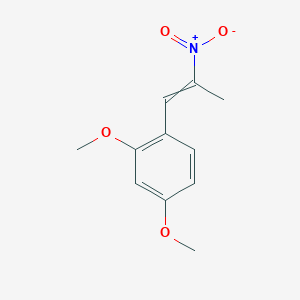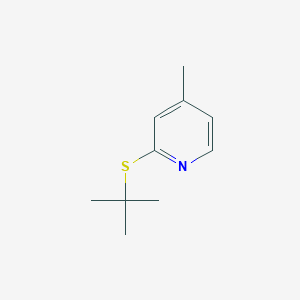
1-Benzyl-4-(4-nitrophenyl)piperazine
Overview
Description
1-Benzyl-4-(4-nitrophenyl)piperazine is a compound with the molecular formula C17H19N3O2 . It is a useful synthetic intermediate in the synthesis of Itraconazole, an orally active antimycotic structurally related to Ketoconazole .
Synthesis Analysis
1-Benzyl-4-(4-nitrophenyl)piperazine is synthesized using various methods. One approach involves the use of 1-(4-Nitrophenyl)piperazine (4-NPP) as a new derivatization reagent. This method shifts the benzyl halides derivatives away to the near visible range (392 nm), which could minimize the matrix interferences from the drug substances and related impurities .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(4-nitrophenyl)piperazine is characterized by a molecular weight of 297.352 Da and a mono-isotopic mass of 297.147736 Da . The InChI code for this compound is 1S/C17H19N3O2/c21-20(22)17-8-6-16(7-9-17)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-9H,10-14H2 .Physical And Chemical Properties Analysis
1-Benzyl-4-(4-nitrophenyl)piperazine has a density of 1.224 g/cm3 and a boiling point of 461.7ºC at 760 mmHg . It is a white to yellow powder or crystals .Scientific Research Applications
1. Intermediate in the Synthesis of Anticancer Drugs The compound has been used as an intermediate in the synthesis of anticancer drugs . This is due to its ability to form complex structures that can interact with cancer cells and inhibit their growth.
Transcriptase Inhibitors
“1-Benzyl-4-(4-nitrophenyl)piperazine” is also used in the creation of transcriptase inhibitors . These are drugs that prevent the replication of certain viruses, including HIV, by blocking the action of the enzyme reverse transcriptase.
Antifungal Reagents
The compound has been used in the development of antifungal reagents . These are substances that inhibit the growth of fungi, which can cause diseases in humans.
Potassium Channel Openers
The compound is an important reagent for potassium channel openers . These are drugs that can increase the flow of potassium ions through the potassium channels in the cell membranes, which can help in the treatment of conditions like hypertension and asthma.
Inclusion Interactions
The compound has been used in research related to inclusion interactions with 4-sulfonatocalix . These are complex structures that can encapsulate guest molecules, and they have potential applications in areas like drug delivery and environmental science.
Biomolecular Current-Voltage Rectification
The compound shows considerable biomolecular current-voltage rectification characteristics . This property can be used in the development of molecular electronic devices.
Safety and Hazards
properties
IUPAC Name |
1-benzyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)17-8-6-16(7-9-17)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKULTGZUGOISIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372648 | |
| Record name | 1-benzyl-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-nitrophenyl)piperazine | |
CAS RN |
16155-08-1 | |
| Record name | 1-benzyl-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)



![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)

